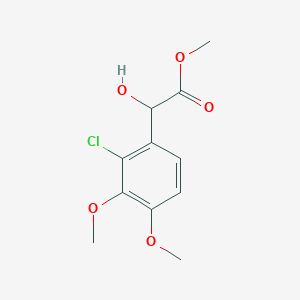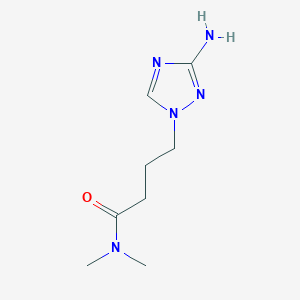
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate.
Reduction: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3,4-dimethoxybenzaldehyde: Shares the chloro and methoxy substituents but differs in the functional groups attached to the aromatic ring.
2-Chloro-3,4-dimethoxybenzyl alcohol: Similar structure but contains a hydroxyl group instead of an ester.
LY266097: A selective 5-HT2B receptor antagonist with a similar chloro and methoxy-substituted aromatic ring.
Uniqueness
Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate is unique due to its specific ester and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
1275767-27-5 |
|---|---|
Formule moléculaire |
C11H13ClO5 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H13ClO5/c1-15-7-5-4-6(8(12)10(7)16-2)9(13)11(14)17-3/h4-5,9,13H,1-3H3 |
Clé InChI |
RJSFGNUIPUJXGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(C(=O)OC)O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B13473830.png)
![{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers](/img/structure/B13473832.png)

![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)



![(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)

![2-[2-(4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13473887.png)
![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)



